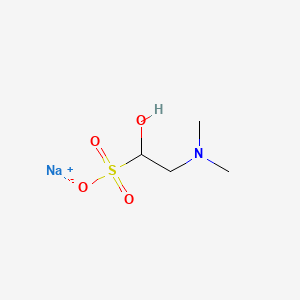

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-(dimethylamino)-1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCOLRNWVTZDBE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Understanding the Core Utility of Sodium Isethionate

An In-depth Technical Guide to the Physicochemical Properties of Sodium Isethionate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Sodium isethionate (Sodium 2-hydroxyethanesulfonate) serves as a foundational building block in the development of a wide array of chemical products, from mild surfactants in personal care to specialized intermediates in the pharmaceutical industry.[1][2][3] Its significance lies not in its direct surface activity, but in the unique combination of a highly polar sulfonate group and a reactive primary hydroxyl group. This structure imparts exceptional water solubility and provides a reactive site for esterification, leading to the creation of high-performance acyl isethionate surfactants.[4] A thorough understanding of its intrinsic physicochemical properties is therefore paramount for researchers aiming to control reaction kinetics, optimize formulation stability, and ensure the quality of its derivatives. This guide provides a detailed exploration of these core properties, grounded in established analytical methods and their practical implications.

Chemical Identity and Molecular Structure

Sodium isethionate is the sodium salt of 2-hydroxyethanesulfonic acid.[5] It is a simple, yet versatile organosulfur compound.[6]

The molecule's structure is characterized by a two-carbon chain, with a hydroxyl (-OH) group at one end and a sulfonate (-SO₃⁻) group at the other, neutralized by a sodium cation (Na⁺). This configuration is key to its properties: the sulfonate group confers strong hydrophilicity and resistance to divalent ions, while the hydroxyl group is the primary site for chemical modification.

Caption: Chemical structure of Sodium Isethionate.

Core Physicochemical Properties: A Summary

The following table consolidates the key quantitative properties of sodium isethionate, providing a quick reference for formulation and development work.

| Property | Value | Source(s) |

| Appearance | White crystalline powder or granules | [5][7][8][9] |

| Molecular Weight | 148.11 g/mol | [5][7][8] |

| Melting Point | 191-194 °C | [7][8][10][11] |

| Solubility in Water | Highly soluble; 0.1 g/mL (100 g/L) to 650 g/L (20°C) | [8][10][12][13] |

| pH (aqueous solution) | 7.0 - 11.0 (for 20 g/L at 20°C) | [8][10] |

| Density | ~1.76 g/cm³ | [8] |

| Hygroscopicity | Hygroscopic | [8][9][10] |

Solubility and Dissolution Behavior

The most defining characteristic of sodium isethionate is its exceptional solubility in water.[8][13] This is a direct consequence of the highly polar sulfonate group and its ability to form strong hydrogen bonds with water molecules.

3.1 Aqueous Solubility Sodium isethionate dissolves readily in water, forming clear, colorless solutions.[8][10] Reported solubility values range from 100 g/L to as high as 650 g/L at 20°C.[8][12] This high solubility is crucial for its primary use as a reactant in aqueous media, particularly in the synthesis of acyl isethionate surfactants.[14][15]

However, it is critical to distinguish the solubility of sodium isethionate itself from its fatty acid ester derivatives (e.g., sodium cocoyl isethionate, SCI). SCI, despite being derived from this highly soluble precursor, has limited water solubility, which presents a significant formulation challenge in liquid cleansing products.[16][17] Strategies to keep SCI in aqueous solution often involve the use of secondary surfactants to form micelles or exchanging the sodium ion for more soluble counterparts like ammonium.[16][17]

3.2 Stability in Solution Aqueous solutions of sodium isethionate can have a pH ranging from neutral to mildly alkaline (pH 7-11).[8][10] This alkalinity is often due to trace amounts of sodium sulfite or bisulfite, which are residual reactants from its synthesis. The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids, which can lead to degradation.[8][10][12]

3.3 Experimental Protocol: Equilibrium Solubility Determination

The determination of a compound's equilibrium solubility is a foundational experiment in pre-formulation studies. The shake-flask method is a reliable standard.

Objective: To determine the saturation solubility of sodium isethionate in a given solvent system at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid sodium isethionate to a known volume of the solvent (e.g., deionized water) in a sealed, airtight container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled agitator or water bath (e.g., at 25°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved sodium isethionate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), as UV detection is not effective.[18]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Surface Activity of Derivatives

While sodium isethionate itself is not a surfactant, it is the hydrophilic "head" group used to create the acyl isethionate class of anionic surfactants.[4] The properties of these derivatives, such as Sodium Lauroyl Isethionate (SLI), provide critical context.

By esterifying the hydroxyl group of sodium isethionate with a fatty acid (like lauric acid), an amphiphilic molecule is created.[19][20] This molecule possesses a water-soluble head (the isethionate group) and an oil-soluble tail (the fatty acid chain). This structure allows it to lower the surface tension of water and form micelles.

For purified Sodium Lauroyl Isethionate (SLI), a representative C12 derivative, experimental data shows:

-

Critical Micellar Concentration (CMC): 5.4 mM at 20°C.[19][20][21]

-

Plateau Surface Tension (γcmc): 38 mN/m at 20°C.[19][20][21]

The CMC is the concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles. This is a fundamental parameter indicating surfactant efficiency. The lower surface tension value for purified SLI compared to less pure samples highlights the performance benefits of high-purity isethionate surfactants.[19][20]

Caption: Diagram of a micelle formed by acyl isethionates.

Thermal Properties and Stability

The thermal behavior of sodium isethionate is critical, especially given that its esterification into surfactants often requires elevated temperatures.[22][23]

5.1 Melting and Decomposition Sodium isethionate has a relatively high melting point of 191-194°C, which is indicative of the strong ionic interactions within its crystal lattice.[8]

While sodium isethionate itself is stable, its derivatives are susceptible to thermal degradation. Studies on SLI show that degradation is highly dependent on the atmosphere.[22][24] The onset of degradation occurs at lower temperatures in air (around 208-220°C) compared to an inert nitrogen atmosphere (around 300°C).[22][24] At a typical reaction temperature of 240°C, the degradation level over 5 hours is 28 times higher in air than in nitrogen.[22][23][24] This underscores the necessity of conducting high-temperature synthesis under an inert atmosphere to prevent discoloration, odor formation, and loss of product purity.[22][23] Evolved gases during degradation include water, carbon dioxide, sulfur dioxide, and carbon disulfide.[22][24]

5.2 Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of sodium isethionate or its derivatives.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 20-50 mL/min).

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 600°C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of degradation is identified as the temperature at which significant mass loss begins. The resulting thermogram provides a profile of the material's thermal stability.

Synthesis Overview

The predominant industrial synthesis of sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite in an aqueous solution.[10][14][15] This is an addition reaction where the bisulfite ion attacks the epoxide ring.

Caption: Synthesis of Sodium Isethionate.

The process conditions, such as temperature and pressure, are controlled to maximize the yield (which can be >99%) and minimize the formation of byproducts like ethylene glycol.[14][15] The resulting product can then be purified through filtration and washing steps.[15]

Conclusion

Sodium isethionate is a key chemical intermediate whose value is defined by its distinct physicochemical properties. Its high water solubility, thermal stability at moderate temperatures, and the reactive hydroxyl group make it an ideal hydrophilic precursor for the synthesis of mild, high-performance acyl isethionate surfactants. For researchers and developers, a comprehensive grasp of its solubility parameters, thermal degradation profile (especially in the context of its derivatives), and analytical characterization methods is essential for process optimization, formulation design, and quality control. The data and protocols presented in this guide serve as a foundational resource for leveraging the unique chemistry of sodium isethionate in advanced applications.

References

-

Ataman Kimya. SODIUM ISETHIONATE. [Link]

-

Jeraal, M. I., et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. ACS Sustainable Chemistry & Engineering. [Link]

-

ACS Publications. (2017). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]

-

Unilong. (2025). Do You Know Sodium Isethionate. [Link]

-

AHH Chemical. Sodium isethionate(1562-00-1)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

Unilong. (2025). What is sodium isethionate used for. [Link]

- Google Patents. (2021).

-

PubChem. Sodium Isethionate | C2H5NaO4S | CID 517063. [Link]

-

Ataman Kimya. SODIUM ISETHIONATE. [Link]

-

Pro Ag Farmers Co-op. (2024). What is the function of sodium isethionate. [Link]

-

ACS Publications. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]

- Google Patents. (1977).

-

Solubility of Things. Sodium isethionate. [Link]

-

Swift Crafty Monkey. (2009). Solubilization of sodium cocoyl isethionate. [Link]

- Google Patents. (2009).

-

Analyst (RSC Publishing). (1960). Colorimetric determination of sodium isethionate by means of ammonium ceric nitrate. [Link]

-

Solubility of Things. Sodium Isethionate. [Link]

-

White Rose Research Online. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]

-

ResearchGate. (2019). (PDF) Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]

-

White Rose eTheses Online. (2019). Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. [Link]

-

Ataman Kimya. ISETHIONATE. [Link]

-

Wikipedia. Isethionate. [Link]

-

LookChem. Sodium Isethionate Cas 1562-00-1. [Link]

-

Amazon S3. Supplementary Information: A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]

-

ResearchGate. A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate | Request PDF. [Link]

-

escom Chemie GmbH. SODIUM ISETHIONATE. [Link]

Sources

- 1. News - What is sodium isethionate used for [unilongmaterial.com]

- 2. Pro Ag Farmers Co-op - Stock Quotes [proagfarmers.com]

- 3. haihangchem.com [haihangchem.com]

- 4. Isethionates - Wikipedia [en.wikipedia.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. SODIUM ISETHIONATE - escom Chemie GmbH [escom-chemie.com]

- 7. News - Do You Know Sodium Isethionate [unilongmaterial.com]

- 8. Sodium isethionate (1562-00-1) for sale [vulcanchem.com]

- 9. Page loading... [guidechem.com]

- 10. Sodium isethionate | 1562-00-1 [chemicalbook.com]

- 11. specialchem.com [specialchem.com]

- 12. Sodium isethionate(1562-00-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Sodium isethionate synthesis - chemicalbook [chemicalbook.com]

- 15. CN113801041A - Preparation method of sodium isethionate - Google Patents [patents.google.com]

- 16. atamankimya.com [atamankimya.com]

- 17. swiftcraftymonkey.blog [swiftcraftymonkey.blog]

- 18. CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate - Google Patents [patents.google.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Buy Sodium isethionate | 1562-00-1 [smolecule.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to Sodium N,N-Diethyldithiocarbamate Trihydrate (CAS 20624-25-3): Properties, Applications, and Experimental Protocols

A Note on Chemical Identification: This guide focuses on Sodium N,N-Diethyldithiocarbamate, a compound of significant interest in biomedical research and analytical chemistry. While the query referenced CAS 1562-00-1, it is critical to clarify that this number correctly identifies Sodium Isethionate, a surfactant primarily used in personal care products. Sodium N,N-Diethyldithiocarbamate is properly identified by CAS number 148-18-5 (anhydrous) and, more commonly in laboratory use, as the stable trihydrate form with CAS 20624-25-3 . This guide will proceed with the latter, more relevant compound for a research audience.

Introduction

Sodium N,N-Diethyldithiocarbamate (Na(DEDTC) or DETC) is a remarkably versatile organosulfur compound whose utility in the laboratory belies its relatively simple structure. As the sodium salt of diethyldithiocarbamic acid, its defining feature is the dithiocarbamate moiety, which confers a powerful ability to act as a bidentate chelating agent for a host of transition metal ions.[1] This single property is the cornerstone of its diverse applications, ranging from the quantitative analysis of metals and the acceleration of rubber vulcanization to its more sophisticated roles in biomedical research as a potent enzyme inhibitor and an indispensable tool for detecting transient free radicals like nitric oxide (NO).[2][3]

This document provides an in-depth examination of Sodium N,N-Diethyldithiocarbamate Trihydrate, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships between its chemical structure, its reactivity, and its field-proven applications, providing both the foundational knowledge and the practical protocols necessary for its effective use.

Part 1: Core Chemical Identity and Physicochemical Properties

The functionality of Na(DEDTC) originates from its molecular structure, where two sulfur atoms are available to coordinate with metal ions. The trihydrate form is the most common commercial and laboratory variant due to its enhanced stability and ease of handling.[1]

Caption: Chemical structure of the N,N-Diethyldithiocarbamate anion with Sodium.

Data Summary: Properties and Identifiers

The following table summarizes the key quantitative and qualitative properties of Sodium N,N-Diethyldithiocarbamate Trihydrate.

| Property | Value | Source(s) |

| CAS Number | 20624-25-3 | [2][4] |

| Molecular Formula | C₅H₁₀NNaS₂ · 3H₂O (or C₅H₁₆NNaO₃S₂) | [4][5] |

| Molecular Weight | 225.31 g/mol | [4][6] |

| IUPAC Name | sodium;N,N-diethylcarbamodithioate;trihydrate | [4] |

| Common Synonyms | DETC, Ditiocarb sodium, Cupral, Accelerator SDC | [2] |

| Appearance | White to off-white or pale cream crystalline powder | [2][5] |

| Melting Point | 95 - 98.5 °C (lit.) | [2][7] |

| Solubility | Freely soluble in water; soluble in ethanol | [2][8] |

| Stability | Stable under normal conditions. Hygroscopic. | [2] |

| Storage Temperature | Room temperature, keep tightly closed and protected from moisture. | [2] |

Part 2: Synthesis and Core Reactivity

Synthesis Pathway

The synthesis of Na(DEDTC) is a straightforward and robust nucleophilic addition reaction. It is typically prepared by treating carbon disulfide with diethylamine in the presence of a base like sodium hydroxide.[1] The diethylamine acts as the nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is immediately deprotonated by sodium hydroxide to yield the stable sodium salt.

Caption: General synthesis scheme for Sodium Diethyldithiocarbamate.

Key Chemical Reactions

-

Chelation of Metal Ions: This is the most important reaction of Na(DEDTC). The two sulfur atoms act as a bidentate ligand, forming stable, often intensely colored complexes with transition metals such as copper(II), zinc(II), and iron(II/III).[1][9] These complexes, like the black-colored iron tris(diethyldithiocarbamate), are typically soluble in organic solvents, a property exploited for extractions and analyses.[1]

-

Oxidation to Thiuram Disulfide: Mild oxidizing agents, such as iodine, will oxidize Na(DEDTC) to form tetraethylthiuram disulfide (often simply called disulfiram).[1] This reaction involves the formation of a disulfide bond between two dithiocarbamate molecules. Disulfiram is itself a pharmacologically important molecule, known for its use in the treatment of alcoholism.

Part 3: Mechanism of Action in Biological Systems

The biochemical effects of DETC are almost exclusively mediated by its interaction with metal ions, particularly copper and zinc, which serve as essential cofactors for numerous enzymes.

Inhibition of Metalloenzymes

DETC is a well-characterized inhibitor of copper-zinc superoxide dismutase (Cu/Zn SOD), an antioxidant enzyme critical for scavenging superoxide radicals.[10] The inhibitory mechanism is direct: DETC chelates the catalytic copper ion from the enzyme's active site, rendering it inactive.[10] This has a dual effect: it can induce oxidative stress by allowing superoxide levels to rise, but this same property can be exploited to sensitize cancer cells to therapy. Similarly, DETC can inhibit zinc-dependent metalloproteinases, which are involved in the degradation of the extracellular matrix—a key process in cancer metastasis.[1]

Caption: Mechanism of SOD inhibition by DETC via copper chelation.

Part 4: Key Applications and Experimental Protocols

Application 1: Nitric Oxide (NO) Detection by EPR Spin Trapping

Causality: The detection of nitric oxide in biological systems is notoriously difficult due to its short half-life. The DETC spin trapping method provides a robust solution. DETC readily complexes with endogenous ferrous iron (Fe²⁺) to form an iron-dithiocarbamate complex. This complex, in turn, avidly traps NO to form a highly stable mono-nitrosyl-iron complex (MNIC).[1] The MNIC is paramagnetic and produces a characteristic triplet signal that is easily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, providing a reliable method for NO quantification.[1][2]

Experimental Protocol: Ex Vivo NO Detection in Tissue Homogenates

This protocol is a self-validating system for demonstrating the presence of NO. The inclusion of a control group treated with an NO synthase inhibitor (like L-NAME) confirms that the detected signal is specific to enzymatically produced NO.

-

Preparation of Reagents:

-

DETC Solution (100 mM): Dissolve 225.3 mg of Sodium N,N-Diethyldithiocarbamate Trihydrate in 10 mL of ice-cold, deoxygenated phosphate-buffered saline (PBS). Prepare fresh immediately before use.

-

Ferrous Sulfate Solution (30 mM): Dissolve 83.4 mg of FeSO₄·7H₂O in 10 mL of deoxygenated PBS. Prepare fresh.

-

Spin Trap Cocktail: Immediately before administration, mix equal volumes of the DETC solution and the ferrous sulfate solution to form the Fe²⁺-(DETC)₂ complex.

-

-

Animal/Tissue Preparation (Example):

-

Administer the spin trap cocktail to the subject animal (e.g., via intraperitoneal injection).

-

After a designated time (e.g., 30-60 minutes), euthanize the animal and harvest the tissue of interest (e.g., liver, brain).[2][7]

-

Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity and preserve the MNIC signal.

-

-

Sample Preparation for EPR:

-

Homogenize the frozen tissue in ice-cold PBS.

-

Transfer a precise volume of the homogenate into a calibrated EPR tube.

-

Immediately freeze the sample in liquid nitrogen.

-

-

EPR Spectroscopy:

-

Acquire the EPR spectrum at a low temperature (typically 77 K, liquid nitrogen).

-

Look for the characteristic triplet signal of the MNIC around g ≈ 2.04.

-

Quantify the signal by double integration and compare it to a standard curve (e.g., using a stable nitroxide radical).

-

Caption: Experimental workflow for NO detection using DETC and EPR.

Application 2: Precursor for Nanocrystal Synthesis

Causality: Metal-diethyldithiocarbamate complexes are often soluble in organic solvents and decompose at relatively low temperatures to yield metal sulfides. This property makes them excellent single-source precursors for the synthesis of metal sulfide nanocrystals.

Experimental Protocol: Synthesis of Copper(II) Diethyldithiocarbamate (Cu(dedc)₂) Precursor

This protocol describes the synthesis of the solid Cu(dedc)₂ complex, which can then be used in subsequent nanocrystal synthesis.[9]

-

Dissolve Reactants:

-

In a 250 mL flask, dissolve 9.0 g of Sodium N,N-Diethyldithiocarbamate Trihydrate in 150 mL of reagent alcohol.

-

In a separate beaker, dissolve 4.23 g of copper(II) chloride in 50 mL of reagent alcohol.

-

-

Precipitation:

-

While stirring the copper chloride solution, add the carbamate solution dropwise. A black precipitate of Cu(dedc)₂ will form immediately.

-

-

Washing and Isolation:

-

Drying:

-

Dry the final product in a desiccator under vacuum to yield the solid Cu(dedc)₂ precursor.

-

Part 5: Safety and Handling

Na(DEDTC) is a hazardous substance and requires careful handling. The primary risks include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[4][7]

| Hazard Type | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | |

| Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or higher.[7]

Conclusion

Sodium N,N-Diethyldithiocarbamate Trihydrate is a powerful and versatile chemical tool whose utility is rooted in its potent metal-chelating ability. From its foundational use in analytical chemistry to its sophisticated application in detecting nitric oxide and modulating enzyme activity, DETC provides researchers with a reliable and effective reagent. A thorough understanding of its chemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for leveraging its full potential in both basic research and advanced drug development applications.

References

-

Wikipedia contributors. (n.d.). Sodium diethyldithiocarbamate. Wikipedia. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Understanding the Applications of Sodium Diethyldithiocarbamate Trihydrate in Modern Industries. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium diethyldithiocarbamate trihydrate. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Isethionic acid, sodium salt, 98%. Retrieved January 10, 2026, from [Link]

-

ECHA. (n.d.). SAFETY DATA SHEETS - Isethionic acid sodium salt. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Isethionate. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Diethyldithiocarbamate. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved January 10, 2026, from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (n.d.). Sodium Isethionate CAS 1562-00-1. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information For: Rapid facile synthesis of Cu2ZnSnS4 nanocrystals. Retrieved January 10, 2026, from [Link]

-

Skolimowski, J., et al. (2013). The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis. Environmental Toxicology and Pharmacology. Retrieved January 10, 2026, from [Link]

Sources

- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Sodium diethyldithiocarbamate trihydrate | 20624-25-3 [chemicalbook.com]

- 3. Sodium diethyldithiocarbamate 20624-25-3 [sigmaaldrich.com]

- 4. Sodium diethyldithiocarbamate trihydrate | C5H16NNaO3S2 | CID 517546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium diethyldithiocarbamate trihydrate, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Sodium diethyldithiocarbamate ACS reagent, for the determination and separation of heavy metals, = 97 20624-25-3 [sigmaaldrich.com]

- 7. 二乙基二硫代氨基甲酸钠三水合物,ACS试剂 (C2H5)2NCSSNa [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Isethionate: A Technical Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium isethionate (sodium 2-hydroxyethanesulfonate) is a versatile organosulfur compound utilized across the pharmaceutical, personal care, and chemical synthesis sectors. Its utility is often dictated by its interaction with various solvent systems. While its high aqueous solubility is well-documented, a comprehensive understanding of its behavior in organic solvents is critical for applications ranging from purification and synthesis to formulation and drug delivery. This guide provides an in-depth analysis of the physicochemical principles governing the solubility of sodium isethionate, synthesizes the available qualitative data in organic media, and presents a robust experimental protocol for the quantitative determination of its solubility.

Introduction: The Physicochemical Profile of Sodium Isethionate

Sodium isethionate (CAS: 1562-00-1) is the sodium salt of 2-hydroxyethanesulfonic acid. It presents as a white, crystalline, and often hygroscopic solid[1][2]. Its molecular structure, featuring both a polar sulfonate head and a hydroxyl group, imparts a unique combination of properties. The high melting point of 191-194°C signifies strong ionic interactions within its crystal lattice[2][3].

While primarily known as a key intermediate in the synthesis of mild surfactants like sodium cocoyl isethionate, its relevance in pharmaceutical and research settings is growing[4]. Understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting appropriate solvent systems for homogeneous reactions.

-

Purification: Designing crystallization, recrystallization, or extraction processes.

-

Formulation: Developing non-aqueous or co-solvent formulations for drug delivery.

-

Analytical Chemistry: Preparing standards and samples for analysis.

Theoretical Principles of Solubility

The dissolution of an ionic salt like sodium isethionate is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released upon solvation of the individual ions[5].

Lattice Energy vs. Solvation Energy

-

Lattice Energy (Endothermic): This is the energy required to overcome the strong electrostatic forces holding the Na⁺ and ⁻O₃S(CH₂)₂OH ions together in the solid crystal. Due to its high melting point, sodium isethionate possesses a significant lattice energy.

-

Solvation Energy (Exothermic): This is the energy released when solvent molecules arrange themselves around the individual ions. The magnitude of this energy depends on the strength of the ion-dipole interactions between the ions and the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

The Role of the Solvent: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to predicting solubility[6]. Sodium isethionate is a highly polar, ionic compound. Therefore, its solubility will be highest in highly polar solvents capable of forming strong interactions with its ions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H bonds, allowing them to act as hydrogen bond donors. The hydroxyl group on the isethionate anion can also participate in hydrogen bonding. These solvents are most effective at solvating both the sodium cation and the isethionate anion, leading to higher solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but lack O-H bonds. They can solvate cations effectively but are less effective at solvating anions, particularly through hydrogen bonding. Solubility is expected to be lower than in protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot effectively solvate ions. The energy released from the weak van der Waals interactions is insufficient to overcome the crystal lattice energy. Consequently, sodium isethionate is expected to be virtually insoluble in nonpolar solvents.

Solubility Profile of Sodium Isethionate

Quantitative solubility data for sodium isethionate in organic solvents is not widely published. The following tables summarize the available quantitative and qualitative information.

Table 1: Aqueous Solubility

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water (H₂O) | 20 | 0.1 g/mL (10 g/100 mL) | [2][7][8] |

Table 2: Qualitative Solubility in Organic Solvents

| Solvent | Type | Observation / Qualitative Solubility | Source(s) |

| Methanol (CH₃OH) | Polar Protic | Miscible with aqueous isethionate solutions. Used as a recrystallization solvent for related compounds, suggesting temperature-dependent solubility. | [9][10][11] |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible with aqueous isethionate solutions. However, it causes precipitation when added to concentrated (56%) aqueous solutions of sodium isethionate. | [11] |

| n-Propanol | Polar Protic | Forms two distinct phases with concentrated aqueous isethionate solutions, indicating low solubility. Suitable for liquid-liquid extraction. | [11] |

| Isopropanol | Polar Protic | Forms two distinct phases with concentrated aqueous isethionate solutions, indicating low solubility. Suitable for liquid-liquid extraction. | [11] |

| n-Butanol | Polar Protic | Forms two distinct phases with concentrated aqueous isethionate solutions, indicating low solubility. Suitable for liquid-liquid extraction. | [11] |

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, direct experimental measurement is required. The isothermal saturation method (a gravimetric technique) is a reliable approach, adapted from standard methodologies like OECD Guideline 105, which is originally intended for water solubility[7].

Objective: To determine the saturation solubility of sodium isethionate in a given organic solvent at a specific temperature.

Materials:

-

Sodium Isethionate (purity >99%)

-

Anhydrous organic solvent of interest

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Add an excess amount of sodium isethionate to a pre-weighed glass vial. Causality: Adding excess solid ensures that the solution will reach saturation.

-

Solvent Addition: Record the exact mass of the organic solvent added to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the mixture vigorously at the desired constant temperature (e.g., 25°C ± 0.5°C). The equilibration time can vary, but 24 to 48 hours is typically sufficient. Trustworthiness: A preliminary test should be run to confirm that equilibrium is reached by taking measurements at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

Phase Separation: Stop agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe. Causality: It is critical to avoid aspirating any undissolved solid particles. The syringe should be pre-warmed or pre-cooled to the experimental temperature to prevent premature precipitation or dissolution upon sampling.

-

Filtration: Immediately pass the sample through a 0.22 µm syringe filter into a pre-weighed container. This step removes any fine, suspended particles.

-

Solvent Evaporation: Accurately weigh the filtered aliquot. Carefully evaporate the solvent under vacuum or in a drying oven at a temperature sufficient to remove the solvent without degrading the sodium isethionate.

-

Final Weighing: Once the residue is completely dry and has cooled to room temperature in a desiccator, weigh the container with the dry sodium isethionate residue.

-

Calculation: The solubility can be calculated as follows:

-

Solubility (g / 100 g solvent): [(Mass of Residue) / (Mass of Aliquot - Mass of Residue)] * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature must be used.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of sodium isethionate:

-

Temperature: For most salts, solubility increases with temperature as the added thermal energy helps overcome the lattice energy. However, this relationship must be determined experimentally for each solvent system.

-

Purity of Solute: Impurities in the sodium isethionate can disrupt the crystal lattice, which may alter its solubility.

-

Water Content in Solvent: Sodium isethionate is hygroscopic. The presence of even small amounts of water in an organic solvent can significantly increase its apparent solubility due to the high affinity of the salt for water. It is crucial to use anhydrous solvents for accurate measurements.

-

pH: While less relevant in non-aqueous organic solvents, in protic or mixed solvents, pH could potentially influence the protonation state of the hydroxyl group, although this is a minor effect for a strong salt.

Conclusion

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link][7]

-

Jackson, A. et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Organic Process Research & Development, 22(1), 71-79. [Link][9]

-

Lamberti, V. (1977). U.S. Patent No. US4003925A: Purification of sodium isethionate. U.S. Patent and Trademark Office. [11]

-

Wikipedia contributors (2023). Sodium 2-hydroxyethyl sulfonate. Wikipedia, The Free Encyclopedia. [Link][1]

-

ResearchGate (2018). A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]

-

Swift Crafty Monkey (2003). Solubilization of sodium cocoyl isethionate. [Link][5]

-

Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. [Link][6]

Sources

- 1. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]

- 2. Sodium isethionate | 1562-00-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. atamankimya.com [atamankimya.com]

- 5. swiftcraftymonkey.blog [swiftcraftymonkey.blog]

- 6. atamankimya.com [atamankimya.com]

- 7. Cas 1562-00-1,Sodium isethionate | lookchem [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy Sodium isethionate | 1562-00-1 [smolecule.com]

- 10. US4003925A - Purification of sodium isethionate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Sodium 2-Hydroxyethanesulfonate

Introduction

Sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, is an organosulfur compound widely recognized for its role as a key intermediate in the synthesis of mild, anionic surfactants.[1] Its application in personal care and cosmetic products is extensive, valued for its gentle cleansing properties and excellent biodegradability.[2] However, the biological activities of sodium isethionate extend beyond its function as a surfactant precursor, encompassing intriguing physiological effects and a close metabolic relationship with the conditionally essential amino acid, taurine. This technical guide provides an in-depth exploration of the multifaceted biological activities of sodium 2-hydroxyethanesulfonate, targeting researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, its established role in surfactant chemistry, its less-explored physiological effects, metabolic pathways, and relevant experimental protocols for its study.

Physicochemical Properties and Surfactant Chemistry

Sodium isethionate is a white, crystalline, and non-hygroscopic solid that is highly soluble in water.[1] Its chemical structure, featuring a hydrophilic sulfonate group and a hydroxyl group, imparts a strong polarity, making it a versatile building block for a class of surfactants known as isethionates.[1]

The primary application of sodium isethionate is in the production of acyl isethionates, such as sodium cocoyl isethionate (SCI), through esterification with fatty acids (e.g., from coconut oil).[3] These resulting surfactants are prized for their mildness on the skin and excellent foaming characteristics, even in hard water. In vitro and in vivo studies have demonstrated that SCI is less damaging to the skin barrier compared to harsher surfactants like sodium dodecyl sulfate (SDS).[4] This mildness is attributed to the larger micelle size of SCI, which hinders its penetration into the stratum corneum.[4]

| Property | Value | Reference |

| Molecular Formula | C2H5NaO4S | |

| Molecular Weight | 148.12 g/mol | |

| Appearance | White crystalline powder or granules | |

| Solubility | Highly soluble in water | [1] |

| Biodegradability | Readily biodegradable |

Core Biological Activities and Physiological Effects

Beyond its well-documented role in surfactant chemistry, sodium isethionate exhibits several biological activities that warrant closer examination, particularly in the context of cellular function and homeostasis.

Interaction with Neuronal Membranes and Ion Homeostasis

Early studies have indicated that sodium isethionate can influence neuronal function. Perfusion of an isolated frog spinal cord with sodium isethionate was found to affect neuronal membranes, although it did not alter the responses of extracellular potassium.[5] This suggests a direct interaction with the neuronal membrane, potentially influencing its electrical properties.

Furthermore, intravenous infusion of isoosmotic sodium isethionate in rats has been shown to alter ion balance, leading to a decrease in serum chloride levels and an increase in urinary potassium excretion.[5] Notably, chloride concentrations were also reduced in the liver and kidney, but not in the brain.[5] These findings point towards a potential role for sodium isethionate in modulating ion transport processes, although the specific channels or transporters involved have not been fully elucidated.

Vasodilatory and Muscle Function Modulatory Effects

Intraperitoneal administration of sodium isethionate in rats has been observed to prevent the inhibitory effect of lactic acid on gastrocnemius muscle contraction.[5] This effect was accompanied by increased blood circulation in the femoral arteries and hind limb muscles, indicating a vasodilating activity.[5] Interestingly, these effects are shared with taurine, suggesting a potential common mechanism of action or a metabolic conversion between the two compounds.[5]

Potential Role as an Organic Osmolyte

Cells in hypertonic environments accumulate organic osmolytes to maintain cell volume and function without perturbing intracellular ion concentrations.[6][7] Taurine is a well-established organic osmolyte, particularly in the renal medulla.[6] Given the structural similarity and metabolic link between sodium isethionate and taurine, it is plausible that sodium isethionate could also function as an organic osmolyte or influence the transport and accumulation of other osmolytes. This is a promising area for further research, especially in the context of cellular stress responses.

Metabolic Pathways and the Link to Taurine

The biological activities of sodium isethionate are intrinsically linked to the metabolism of taurine (2-aminoethanesulfonic acid).

Industrial Synthesis of Taurine

Sodium isethionate is a key intermediate in the industrial synthesis of taurine.[8][9] The process typically involves the ammonolysis of sodium isethionate to yield sodium taurinate, which is then neutralized to produce taurine.[9]

Caption: Industrial synthesis of taurine from sodium isethionate.

Endogenous Metabolism

While the industrial synthesis pathway is well-defined, the endogenous metabolic relationship between sodium isethionate and taurine in mammals is less clear. There is evidence to suggest that taurine can be converted to isethionic acid in mammalian tissues, although this pathway is considered by some to be tenuous.[10][11] Conversely, it has been proposed that mammals may also endogenously synthesize 2-hydroxyethanesulfonate from taurine through a deamination process. Higher plasma levels of endogenously produced 2-hydroxyethanesulfonate have been correlated with a protective effect against type 2 diabetes, highlighting the potential physiological significance of this metabolic route.

Caption: Putative metabolic relationship between taurine and isethionic acid.

Toxicology and Safety Profile

The safety of sodium isethionate has been extensively reviewed, primarily in the context of its use in cosmetic formulations.

| Study Type | Result | Reference |

| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg body weight | [12] |

| Repeated Oral Dose Toxicity (Rat NOAEL) | 200 mg/kg/day | [12] |

| Teratogenicity (Rat) | Not teratogenic at doses up to 1000 mg/kg/day | [13] |

| Mutagenicity (Ames Test) | Not mutagenic | [13] |

| Carcinogenicity | No data available, but not expected to be carcinogenic based on genotoxicity data | [14] |

| Skin Irritation (Rabbit) | Not an irritant | [12] |

| Eye Irritation (Rabbit) | Not an irritant | [12] |

| Skin Sensitization (Mouse) | Not a sensitizer | [13] |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isethionate salts are safe as cosmetic ingredients in the present practices of use and concentration when formulated to be non-irritating.[5]

Experimental Protocols

The following are generalized protocols for the analysis of sodium isethionate in various matrices, based on established analytical techniques.

Quantification of Sodium Isethionate in a Formulation using HPLC-ELSD

This method is suitable for determining the concentration of sodium isethionate in cosmetic or pharmaceutical formulations.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)

-

C18 analytical column (e.g., 250mm x 4.6mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Sodium isethionate standard

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of sodium isethionate in methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in methanol. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (e.g., 100:0 or optimized gradient)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25°C

-

ELSD Drift Tube Temperature: 50°C

-

Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of sodium isethionate in the sample by interpolating its peak area on the calibration curve.

In Vitro Assessment of Neuronal Membrane Interaction

This protocol provides a framework for investigating the direct effects of sodium isethionate on neuronal activity using primary neuronal cultures and electrophysiological techniques.

Materials:

-

Primary neuronal cell culture (e.g., rat cortical neurons)

-

Neurobasal medium and supplements

-

Sodium isethionate solutions of varying concentrations in artificial cerebrospinal fluid (aCSF)

-

Patch-clamp electrophysiology setup

-

Microscope

Procedure:

-

Cell Culture: Culture primary neurons on glass coverslips until mature (e.g., 10-14 days in vitro).

-

Electrophysiology:

-

Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup and perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Record baseline membrane potential and firing activity in current-clamp mode, or ionic currents in voltage-clamp mode.

-

-

Compound Application: Perfuse the recording chamber with aCSF containing a known concentration of sodium isethionate.

-

Data Acquisition: Record changes in membrane potential, firing rate, or specific ion channel currents during and after the application of sodium isethionate.

-

Analysis: Analyze the electrophysiological data to determine the effects of sodium isethionate on neuronal excitability and ion channel function.

Caption: Workflow for in vitro electrophysiological analysis.

Future Directions and Conclusion

Sodium 2-hydroxyethanesulfonate is a compound with a well-established safety profile and a primary role as a precursor to mild surfactants. However, its biological activities are more nuanced than this primary application suggests. The evidence pointing towards its interaction with neuronal membranes, modulation of ion homeostasis, and its close metabolic ties to taurine opens up avenues for further investigation, particularly in the fields of neuroscience, renal physiology, and metabolic research.

For drug development professionals, the low toxicity of sodium isethionate makes it an attractive excipient.[3] For researchers and scientists, the unanswered questions regarding its precise mechanisms of action at the cellular level present exciting opportunities for discovery. Future research should focus on identifying the specific ion channels and transporters that interact with sodium isethionate, elucidating the enzymatic pathways of its interconversion with taurine in mammals, and exploring its potential as a therapeutic agent or a modulator of cellular function in various physiological and pathological contexts.

References

- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. (2013). International Journal of Toxicology, 36(1_suppl), 5-16.

- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics - CIR Report Data Sheet. (2013). Cosmetic Ingredient Review.

-

Sodium Isethionate | C2H5NaO4S | CID 517063. PubChem. Retrieved from [Link]

-

SODIUM ISETHIONATE. Ataman Kimya. Retrieved from [Link]

- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics - CIR Report Data Sheet. (2013). Cosmetic Ingredient Review.

- What is sodium isethionate used for. (2025). Shaanxi BLOOM Tech Co., Ltd.

- Why is sodium cocoyl isethionate (SCI) mild to the skin barrier? - An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores. (2009). Journal of the Society of Cosmetic Chemists, 60(2), 175-186.

-

Sodium Cocoyl Isethionate. Making Cosmetics. Retrieved from [Link]

- Synthesis of Taurine and Isethionic Acid by Dog Heart Slices. (1954). Journal of Biological Chemistry, 208(2), 799-805.

-

Taurine. Wikipedia. Retrieved from [Link]

- Analytical and Testing Methods for Surfactants. (2015). OUCI.

- Synthesis of taurine. (2009).

- Purification of sodium isethionate. (1977).

- Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. (1986). Journal of Pharmacology and Experimental Therapeutics, 237(1), 241-247.

-

SODIUM 2-HYDROXYETHYL SULFONATE. Ataman Kimya. Retrieved from [Link]

- Taurine Biosynthesis by Neurons and Astrocytes. (2011). Journal of Biological Chemistry, 286(21), 18648-18657.

- Synthesis and property of sodium cocoyl isethionate. (2011).

-

Sodium 2-hydroxyethyl sulfonate. Wikipedia. Retrieved from [Link]

-

Sodium cocoyl isethionate in skincare, What is?. Lesielle. Retrieved from [Link]

- Cyclic process for the production of taurine from alkali isethionate. (2013).

- Sodium cocoyl isethionate: solubilization, applications in synthetic detergent. (2023). Stanford Chemicals.

- Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. (2019). Crystal Growth & Design, 19(11), 6347-6356.

-

What is SODIUM COCOYL ISETHIONATE. EWG Skin Deep. Retrieved from [Link]

- Intracellular Organic Osmolytes: Function and Regulation. (1998). Physiological Reviews, 78(4), 991-1047.

- Intracellular Organic Osmolytes: Function and Regulation. (1998).

- Process for making sodium acylisethionates. (1995).

- Interaction of detergent sclerosants with cell membranes. (2014). Phlebology, 29(1_suppl), 53-59.

-

SODIUM 2-HYDROXYETHANESULFONATE. atamankimya.com. Retrieved from [Link]

- Cell and Molecular Biology of Organic Osmolyte Accumulation in Hypertonic Renal Cells. (2001). Clinical Journal of the American Society of Nephrology, 12(2), 354-362.

-

SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Ataman Kimya. Retrieved from [Link]

- How do detergents dissolve lipid membranes?. (2020). LifeCanvas Technologies.

- Intracellular organic osmolytes: function and regul

- Factors governing the Na(+) vs K(+) selectivity in sodium ion channels. (2010). Journal of the American Chemical Society, 132(9), 3048-3057.

- Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. (2023). Toxins, 15(7), 441.

- Sodium Channels: Ionic Model of Slow Inactivation and State-Dependent Drug Binding. (2007). Biophysical Journal, 93(10), 3463-3472.

- Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants. (2017). Molecules, 22(8), 1274.

- Small shifts in blood sodium may influence human brain excitability. (2026). News-Medical.Net.

Sources

- 1. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]

- 2. lesielle.com [lesielle.com]

- 3. News - What is sodium isethionate used for [unilongmaterial.com]

- 4. Why is sodium cocoyl isethionate (SCI) mild to the skin barrier? - An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Isethionate | C2H5NaO4S | CID 517063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular organic osmolytes: function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101508657A - Synthesis of taurine - Google Patents [patents.google.com]

- 9. USRE48392E1 - Cyclic process for the production of taurine from alkali isethionate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cir-safety.org [cir-safety.org]

- 13. cir-safety.org [cir-safety.org]

- 14. cir-safety.org [cir-safety.org]

A Technical Guide to Utilizing Sodium 2-Hydroxyethanesulfonate as a Taurine Precursor in Metabolic Studies

Abstract

Taurine, a conditionally essential amino sulfonic acid, is integral to a multitude of physiological processes, including bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense.[1][2][3] Dysregulation of taurine homeostasis is implicated in numerous metabolic and neurological disorders. However, studying its in vivo synthesis and metabolic flux presents significant challenges. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) as a stable, exogenous precursor to investigate taurine metabolism. We will explore the biochemical rationale, detail robust experimental designs using stable isotope tracing, provide validated protocols for in vivo studies, and outline the analytical methodologies required for precise quantification and data interpretation.

Biochemical Rationale and Core Concepts

The Central Role of Taurine in Metabolism

Taurine is one of the most abundant free amino acids in mammalian tissues, particularly in the brain, muscle, and heart.[3] Unlike canonical amino acids, it is not incorporated into proteins but plays a vital role in cellular homeostasis.[4] Its functions are diverse, ranging from promoting healthy lipid metabolism and glucose regulation to exerting anti-inflammatory and antioxidant effects.[1][2] The primary endogenous synthesis route in mammals is the cysteine sulfinic acid pathway in the liver, where cysteine is converted through a series of enzymatic steps to hypotaurine and then oxidized to taurine.[4][5][6][7]

Sodium 2-Hydroxyethanesulfonate (Isethionate): A Stable Precursor

Sodium 2-hydroxyethanesulfonate, hereafter referred to as isethionate, is the sodium salt of 2-hydroxyethanesulfonic acid. It is a highly water-soluble organosulfur compound found endogenously in human plasma and urine.[8] Structurally, isethionate is the deaminated analogue of taurine.[9] While the industrial synthesis of taurine often involves the ammonolysis of isethionic acid[4][6], evidence also points to a metabolic relationship in biological systems. Mammalian tissues, such as the heart, have demonstrated the ability to convert taurine to isethionate.[9] Conversely, administering isethionate provides a method to probe the metabolic pathways leading to taurine synthesis and its subsequent physiological effects. This approach is particularly powerful when using isotopically labeled isethionate, which allows for the precise tracing of its conversion and distribution into the endogenous taurine pool.

The diagram below illustrates the key molecules in the context of taurine metabolism.

Caption: High-level workflow for an in vivo metabolic tracer study using isethionate.

Essential Experimental Controls

To ensure data integrity, every study must include a robust set of controls:

-

Vehicle Control: Animals administered the same vehicle (e.g., saline) without the isethionate precursor. This group establishes baseline taurine levels and accounts for any effects of the administration procedure.

-

Unlabeled Isethionate Control: A group administered isethionate with natural isotopic abundance. This is crucial to confirm that isethionate administration itself does not unexpectedly alter the total taurine pool size, which could confound the interpretation of tracer data.

-

Positive Control (Optional): Administering labeled taurine can help characterize taurine's own distribution and turnover, providing a valuable comparison for the data obtained from the isethionate precursor.

Core Methodologies and Validated Protocols

The following protocols are designed as a template and should be adapted based on specific experimental goals and institutional guidelines (e.g., IACUC).

Protocol 1: In Vivo Administration in a Rodent Model

This protocol describes the oral administration of sodium isethionate to mice. Oral gavage is chosen to mimic dietary intake and assess first-pass metabolism.

Materials:

-

Sodium 2-hydroxyethanesulfonate (and/or its stable isotope-labeled counterpart)

-

Sterile 0.9% saline solution

-

Animal feeding needles (20-22 gauge, ball-tipped)

-

Appropriate syringes

Procedure:

-

Dose Preparation: Prepare a stock solution of isethionate in sterile saline. A typical dose for metabolic studies might range from 50 to 200 mg/kg body weight. The final volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

-

Causality: The dose is selected based on toxicological data, which indicates a low toxicity profile (LD50 > 5000 mg/kg in rats), ensuring a wide safety margin. [10][11]The concentration is optimized to be high enough to produce a detectable signal in downstream analysis without causing osmotic stress.

-

-

Animal Handling: Gently restrain the animal. Ensure the head and body are in a straight line to prevent esophageal injury.

-

Gavage: Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the esophagus and down to the stomach.

-

Administration: Slowly depress the syringe plunger to deliver the solution.

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress. House animals with free access to food and water for the duration of the time-course experiment.

Protocol 2: Tissue Sample Collection and Preparation

This protocol ensures that metabolic activity is halted immediately upon collection to preserve the in vivo state of metabolites.

Materials:

-

Liquid nitrogen

-

Pre-chilled mortars and pestles

-

Homogenization buffer (e.g., 80% methanol, -80°C)

-

Centrifuge capable of 4°C and >14,000 x g

-

Protein assay kit (e.g., BCA)

Procedure:

-

Euthanasia and Dissection: Euthanize the animal via an approved method at the designated time point. Rapidly dissect the target tissues (e.g., liver, brain, heart).

-

Metabolic Quenching: Immediately flash-freeze the tissues in liquid nitrogen.

-

Causality: This step is critical. Freezing instantly halts all enzymatic activity, preventing any post-mortem changes in the levels of taurine or its precursors.

-

-

Homogenization: Weigh the frozen tissue and add it to a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder.

-

Extraction: Transfer the powdered tissue to a tube containing ice-cold 80% methanol (e.g., 1 mL per 50 mg tissue). Vortex vigorously for 1 minute.

-

Causality: The cold methanol solution serves two purposes: it keeps enzymes inactive and efficiently precipitates proteins, which would otherwise interfere with the LC-MS analysis.

-

-

Centrifugation: Incubate the homogenate at -20°C for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the small molecule metabolites, including taurine and isethionate.

-

Normalization: Use a small aliquot of the initial homogenate (before centrifugation) to perform a protein assay. This allows the final metabolite concentrations to be normalized to the amount of tissue extracted.

-

Storage: Store the supernatant at -80°C until analysis.

Protocol 3: Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity, allowing for the simultaneous quantification of labeled and unlabeled analytes. [12][13][14] Analytical Workflow Diagram:

Caption: Workflow for quantification of taurine and isethionate using LC-MS/MS.

Key LC-MS/MS Parameters:

| Parameter | Recommended Setting & Rationale |

| Chromatography Mode | HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion-Exchange. Rationale: Both taurine and isethionate are highly polar, making them unsuitable for standard reversed-phase chromatography. HILIC provides excellent retention and separation for these types of analytes. [15] |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode. Rationale: The sulfonic acid group on both molecules is readily deprotonated, forming negative ions ([M-H]⁻) with high efficiency and stability. |

| Detection Mode | Multiple Reaction Monitoring (MRM). Rationale: MRM provides the highest level of specificity and sensitivity. It involves selecting a specific precursor ion (the molecule's mass) and a specific product ion (a characteristic fragment), minimizing interference from other molecules in the complex biological matrix. |

| Internal Standard | A stable isotope-labeled version of the analyte that is not being used as the tracer (e.g., d4-Taurine). Rationale: An internal standard is added at the beginning of sample preparation to account for any sample loss during extraction and variability in MS ionization. |

Data Analysis and Interpretation

Calculating Isotopic Enrichment

The primary output from the LC-MS/MS is the peak area for both the labeled (tracer) and unlabeled (tracee) forms of taurine. The Tracer-to-Tracee Ratio (TTR) is a key metric. [16] TTR = (Peak Area of ¹³C-Taurine) / (Peak Area of ¹²C-Taurine)

This ratio, when plotted over time, reveals the dynamics of taurine synthesis from the isethionate precursor.

Sample Quantitative Data

The table below presents hypothetical data from a mouse study where ¹³C₂-labeled sodium isethionate was administered orally.

| Time Point (Hours) | Plasma TTR (%) | Liver TTR (%) | Brain TTR (%) |

| 0 (Baseline) | 0.00 | 0.00 | 0.00 |

| 1 | 2.5 ± 0.4 | 4.1 ± 0.6 | 0.5 ± 0.1 |

| 4 | 5.8 ± 0.7 | 9.3 ± 1.1 | 1.8 ± 0.3 |

| 12 | 3.1 ± 0.5 | 6.2 ± 0.9 | 2.9 ± 0.4 |

| 24 | 1.2 ± 0.2 | 2.5 ± 0.5 | 2.1 ± 0.3 |

Data are represented as mean ± SEM.

Interpretation of Hypothetical Data:

-

The conversion of isethionate to taurine is rapid, with labeled taurine appearing in the plasma and liver within the first hour.

-

The liver shows the highest initial enrichment, consistent with it being a primary site of metabolism. [5]* The brain shows a slower but more sustained accumulation of labeled taurine, suggesting transport across the blood-brain barrier and slower turnover within the central nervous system.

Conclusion and Future Outlook

Sodium 2-hydroxyethanesulfonate serves as a powerful and safe investigational tool for elucidating the complex dynamics of taurine metabolism. By leveraging stable isotope tracing and modern analytical platforms like LC-MS/MS, researchers can gain unprecedented insight into the rates of taurine synthesis, tissue distribution, and turnover in vivo. This technical framework provides the foundational protocols and rationale necessary to design and execute rigorous, self-validating metabolic studies. The application of this methodology is critical for understanding the role of taurine in metabolic syndrome, cardiovascular disease, and neurodegenerative disorders, and holds significant promise for the development of novel therapeutic strategies targeting taurine homeostasis.

References

-

Wikipedia. (n.d.). Taurine. Retrieved from [Link]

-

Chen, W., Guo, J., Zhang, Y., & Zhang, J. (2021). Beneficial Effects of Taurine on Metabolic Parameters in Animals and Humans. PMC. Retrieved from [Link]

-

casi.org. (2023). Unlock the Power of Taurine for Metabolic Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic showing pathways for hypotaurine and taurine synthesis in mammals. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Taurine is Involved in Energy Metabolism in Muscles, Adipose Tissue, and the Liver. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Taurine: From Biosynthesis Pathways to Key Industrial Applications. Retrieved from [Link]

-

Sterling, N. (2025). Taurine's Potential Role in Metabolic Health. Retrieved from [Link]

-

Medical News Today. (2019). Taurine: Benefits and risks. Retrieved from [Link]

-

PubChem - NIH. (n.d.). taurine biosynthesis | Pathway. Retrieved from [Link]

-

PubMed Central. (n.d.). Taurine Biosynthesis by Neurons and Astrocytes. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE. Retrieved from [Link]

-

atamankimya.com. (n.d.). SODIUM 2-HYDROXYETHANESULFONATE. Retrieved from [Link]

-

PubMed. (2005). Isethionate as a product from taurine during nitrogen-limited growth of Klebsiella oxytoca TauN1. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia. Retrieved from [Link]

-

CIR Report Data Sheet. (n.d.). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]

-

CIR Report Data Sheet. (n.d.). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]

-

PubMed. (2002). Separation methods for taurine analysis in biological samples. Retrieved from [Link]

-

ResearchGate. (2025). Separation methods for taurine analysis in biological samples. Retrieved from [Link]

- Google Patents. (n.d.). CN101100449A - Method for synthesizing taurine.

-

Semantic Scholar. (1993). Final Report on the Safety Assessment of Sodium Cocoyl Isethionate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of taurine - CN101508657A.

-

PubMed. (1980). The metabolism of taurine to isethionate. Retrieved from [Link]

-

Biomedical and Environmental Sciences. (2010). Determination of Taurine in Biological Samples by HighPerformance Liquid Chromatography Using 4Fluoro7Nitrob. Retrieved from [Link]

-

CIR Safety. (2013). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and property of sodium cocoyl isethionate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Taurine. Retrieved from [Link]

-

Scite.ai. (n.d.). Separation methods for taurine analysis in biological samples. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Taurine and Isethionic Acid by Dog Heart Slices. Retrieved from [Link]

- Google Patents. (n.d.). USRE48392E1 - Cyclic process for the production of taurine from alkali isethionate.

-

Fang Xiquan. (2015). Method for preparing taurine through solid isethionic acid sodium salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link]

-

PubMed Central. (n.d.). Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine. Retrieved from [Link]

-

PubMed Central - NIH. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Retrieved from [Link]

- Google Patents. (n.d.). US20150210633A1 - Process for the production of taurine from ethanol.

-

PubMed. (n.d.). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and characterization of Taurine. Retrieved from [Link]

-

PubMed. (n.d.). Isethionate formation from taurine in Chromohalobacter salexigens: purification of sulfoacetaldehyde reductase. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Metabolomics and isotope tracing. Retrieved from [Link]

-

PubMed Central. (2016). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. Retrieved from [Link]

Sources

- 1. Beneficial Effects of Taurine on Metabolic Parameters in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlock the Power of Taurine for Metabolic Health [casi.org]

- 3. Taurine: Benefits and risks [medicalnewstoday.com]

- 4. Taurine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. taurine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. researchgate.net [researchgate.net]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

- 12. Separation methods for taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. besjournal.com [besjournal.com]

- 15. helixchrom.com [helixchrom.com]

- 16. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]

"thermal stability and decomposition of sodium isethionate"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Isethionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium isethionate (Sodium 2-hydroxyethanesulfonate) is a versatile organosulfonate salt with significant applications in the pharmaceutical and personal care industries.[1][2] Its roles as a mild surfactant, formulation excipient, and chemical intermediate necessitate a thorough understanding of its thermal stability and decomposition profile.[1][2][3] This technical guide provides a comprehensive overview of the thermal behavior of sodium isethionate, with a particular focus on its acylated derivatives, which serve as critical models for understanding its stability in complex formulations. We will delve into the experimental methodologies for assessing thermal stability, analyze the decomposition pathways, and discuss the implications for manufacturing, formulation, and storage.

Introduction to Sodium Isethionate and Its Industrial Relevance

Sodium isethionate (CAS 1562-00-1) is a highly valued compound due to its unique combination of a hydrophilic sulfonate group and a reactive hydroxyl group.[4] This structure imparts excellent water solubility and mildness, making it a preferred ingredient in a variety of applications.[5]

-

In Pharmaceuticals: Sodium isethionate serves as a versatile excipient, acting as a solubilizer, stabilizer, and pH regulator in topical and oral formulations.[1][2] Its biocompatibility and low toxicity are highly desirable in drug delivery systems.[1] It can also be used as an intermediate in the synthesis of certain active pharmaceutical ingredients.[1]

-

In Personal Care: It is a precursor to gentle anionic surfactants, most notably sodium cocoyl isethionate (SCI) and its specific homologue, sodium lauroyl isethionate (SLI).[1] These surfactants are hallmarks of mild cleansing products, such as syndet bars, body washes, and facial cleansers, prized for their dense, creamy lather and non-drying feel on the skin.[6]

Given that many applications, particularly the synthesis of its fatty acid esters, require elevated temperatures, a detailed understanding of its thermal stability is paramount to prevent degradation, which can compromise product performance, safety, color, and odor.[7][8][9]

Physicochemical Properties of Sodium Isethionate

A foundational understanding of the physicochemical properties of sodium isethionate is essential before examining its thermal behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₅NaO₄S | [3][10] |

| Molecular Weight | 148.11 g/mol | [3][10] |

| Appearance | White crystalline powder | [3][10] |

| Melting Point | 192 - 194 °C | [10] |